1,2,6-Trimethoxynaphthalene
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Overview
Description
1,2,6-Trimethoxynaphthalene is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) at the 1, 2, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,6-Trimethoxynaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,2,6-trihydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Another method involves the use of a regiospecific sugar-O-methyltransferase enzyme from Nocardia sp. strain CS682. This enzyme catalyzes the methylation of specific hydroxyl groups on the naphthalene ring, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar methods as described above. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated, nitrated, or other substituted naphthalene compounds.
Scientific Research Applications
1,2,6-Trimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,6-trimethoxynaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, it can act as a substrate for methyltransferase enzymes, leading to the formation of methylated derivatives with altered biological activities .
Comparison with Similar Compounds
1,2,6-Trimethoxynaphthalene can be compared with other methoxylated naphthalene derivatives, such as 1,2,3-trimethoxynaphthalene and 1,2,4-trimethoxynaphthalene. These compounds share similar structural features but differ in the positions of the methoxy groups, leading to variations in their chemical properties and reactivity.
1,2,3-Trimethoxynaphthalene: Has methoxy groups at the 1, 2, and 3 positions.
1,2,4-Trimethoxynaphthalene: Has methoxy groups at the 1, 2, and 4 positions.
Properties
IUPAC Name |
1,2,6-trimethoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-14-10-5-6-11-9(8-10)4-7-12(15-2)13(11)16-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZACTONCWMCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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